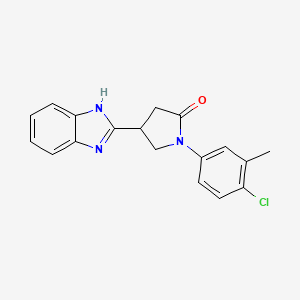

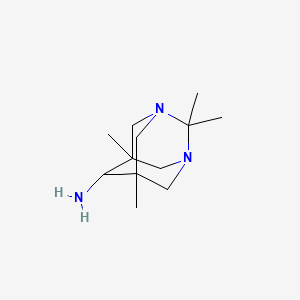

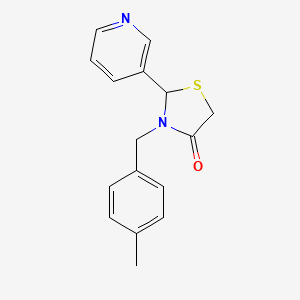

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide, also known as DT-1, is a compound that has been widely studied for its potential applications in scientific research. It is a small molecule that has been shown to have a range of biochemical and physiological effects, which make it an interesting target for further investigation. In

Applications De Recherche Scientifique

Photoreactions in Organic Synthesis

Photoreactions involving compounds similar to N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide have been explored for their unique chemical behaviors and applications in organic synthesis. For instance, the photoreaction of 2-(Dibenzylamino)ethyl 4-phenyl-3-oxobutanoate, a compound with a structure bearing resemblance to the query chemical, results in the formation of 9-membered azalactones through a process involving remote hydrogen migration. This reaction is indicative of the potential utility of such compounds in the synthesis of cyclic organic structures, where the stability and conformational flexibility of biradical intermediates play a crucial role. The understanding of these photoreactions contributes to the advancement of synthetic methodologies for complex organic molecules, which can be applied in various fields of chemical research (Hasegawa, Mukai, Mizukoshi, & Yoshioka, 1990).

Synthesis and Characterization of Polymers

In another study, a cationic polymer was synthesized from a precursor that shares functional groups with N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide. The polymer demonstrated the ability to switch from a cationic to a zwitterionic form upon irradiation, showcasing its potential in biotechnological applications such as DNA condensation and release, and antibacterial activity modulation. This study exemplifies the applicability of such compounds in the development of smart materials with light-responsive properties, which can be utilized in drug delivery systems, gene therapy, and antimicrobial coatings (Sobolčiak, Špírek, Katrlík, Gemeiner, Lacík, & Kasák, 2013).

Advanced Organic Synthesis Techniques

The synthesis of complex organic molecules, such as diethyl 4-oxo-4H-pyran-2,5-dicarboxylate, showcases the versatility of reactions involving components similar to the queried compound. These synthesis techniques contribute to the creation of diverse organic compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The detailed study of these reactions enables the development of novel synthetic routes and the optimization of existing ones for the efficient production of valuable organic molecules (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Propriétés

IUPAC Name |

N'-[2-(dimethylamino)-2-thiophen-3-ylethyl]-N-[(4-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-4-6-14(7-5-13)10-19-17(22)18(23)20-11-16(21(2)3)15-8-9-24-12-15/h4-9,12,16H,10-11H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKBGXKGVDKGRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CSC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-N2-(4-methylbenzyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridin-3-yl)methyl-methylamino]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2913750.png)

![Ethyl 3-[4-(benzyloxy)phenyl]-3-hydroxypropanoate](/img/structure/B2913752.png)

![N'-(4-acetamidophenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide](/img/structure/B2913754.png)

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)

![3-[6-(4-fluorophenoxy)pyridazin-3-yl]-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2913758.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2913766.png)